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Compound of Interest

Compound Name: flatoril

Cat. No.: B1178567

Introduction

Flatoril is a fixed-dose combination medication designed to treat functional gastrointestinal
disorders characterized by both impaired motility and gas accumulation.[1][2] It is composed of
two active pharmaceutical ingredients: Clebopride and Simethicone.[2][3]

o Clebopride: A dopamine D2 receptor antagonist that acts as a prokinetic and antiemetic
agent.[4][5] By blocking D2 receptors, it enhances gastrointestinal peristalsis and motility.[6]

e Simethicone: A non-systemic, anti-foaming agent that acts locally within the gastrointestinal
tract.[5][7] It reduces the surface tension of gas bubbles, causing them to coalesce and be
more easily expelled, thereby alleviating symptoms of bloating and flatulence.[6][7]

These application notes provide a comprehensive framework for designing and conducting
Phase I, II, and Ill clinical trials to evaluate the safety, pharmacokinetics, and efficacy of
Flatoril.

Mechanism of Action

Flatoril employs a dual-action mechanism to address the multifaceted symptoms of functional
gastrointestinal disorders. Clebopride provides a systemic, prokinetic effect, while Simethicone
offers a localized, anti-flatulent effect.
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Caption: Dual mechanism of action for Flatoril's active ingredients.
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Overall Clinical Development Workflow

The clinical development of Flatoril follows a structured, multi-phase approach to
systematically establish its safety and efficacy profile, culminating in the data required for a
New Drug Application (NDA).[8]
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Caption: Phased approach for Flatoril's clinical development program.

Phase | Clinical Trials: Safety, Tolerability, and
Pharmacokinetics
Application Notes

Phase I trials are the first-in-human studies, primarily designed to assess the safety and
tolerability of Flatoril.[9][10] These studies are typically conducted in a small number of healthy
volunteers.[8] Key objectives include determining the pharmacokinetic (PK) profile of
Clebopride and identifying the maximum tolerated dose (MTD).[9][11]

e Primary Objectives:
o To evaluate the safety and tolerability of single and multiple ascending doses of Flatoril.
o To characterize the single-dose and multiple-dose pharmacokinetics of Clebopride.
o To determine the Maximum Tolerated Dose (MTD).

o Study Population: Healthy adult volunteers (typically 20-100 participants).[8][11]

» Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending
dose (SAD and MAD) designs are standard.[9][12]
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Experimental Protocols

1.

Design: Sequential cohorts of healthy volunteers receive a single oral dose of Flatoril or a

matching placebo.

Procedure:

o Screen and enroll eligible healthy volunteers.

o Administer a single oral dose of Flatoril (starting at a low, pre-clinically determined safe

Protocol: Single Ascending Dose (SAD) Study

dose) or placebo to the first cohort.

Phase | dose-escalation study design for Flatoril.
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o Monitor subjects for adverse events (AES), vital signs, and ECGs for a predetermined
period (e.g., 24-48 hours).[13]

o Collect serial blood samples for pharmacokinetic analysis at pre-specified time points.[8]

o A safety review committee analyzes the safety and PK data before escalating to the next,
higher dose in a new cohort.

o Continue dose escalation until the MTD is reached or the maximum planned dose is
administered.

2. Protocol: Pharmacokinetic (PK) Analysis

» Objective: To determine how Flatoril's active ingredient, Clebopride, is absorbed, distributed,
metabolized, and excreted (ADME).[8][11] Simethicone is not absorbed systemically and
therefore not subject to PK analysis.[4][7]

e Procedure:

o Collect venous blood samples into appropriate anticoagulant tubes (e.g., K2-EDTA) at pre-
dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).

o Process blood samples by centrifugation to separate plasma. Store plasma frozen at
-70°C or below until analysis.

o Quantify Clebopride concentrations in plasma using a validated bioanalytical method (e.g.,
LC-MS/MS).

o Calculate key PK parameters using non-compartmental analysis: Cmax (maximum
concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (elimination
half-life).

Data Presentation

Table 1: Summary of Subject Demographics (Phase 1)
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Characteristic Placebo (N=12) Flatoril (N=36) Total (N=48)
Age, years (Mean *
28.5+5.2 29.1+4.38 28.9%+4.9
SD)
Sex, n (%)
Male 6 (50%) 18 (50%) 24 (50%)
Female 6 (50%) 18 (50%) 24 (50%)
| BMI, kg/m 2 (Mean £ SD) | 22.4+£1.9|22.7+2.1|22.6+2.0|
Table 2: Clebopride Pharmacokinetic Parameters (SAD Study)
AUCo-t
Dose Group Cmax (ng/mL) Tmax (hr) ta/2 (hr)
(ng-hr/mL)
Dose 1 (e.g., Median
Mean * SD Mean * SD Mean = SD
0.5 mg) [Range]
Dose 2 (e.g., 1.0 )
Mean = SD Median [Range] Mean + SD Mean + SD

mg)

| Dose 'n' | Mean + SD | Median [Range] | Mean = SD | Mean + SD |

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) (MAD Study)

Preferred Term Placebo (N=8) Dose X (N=6) Dose Y (N=6)
n (%) n (%) n (%)
Headache 1(12.5) 2 (33.3) 2 (33.3)
Drowsiness[14] 0 (0.0) 1(16.7) 3 (50.0)
Dizziness[14] 0 (0.0) 0 (0.0) 1(16.7)
| Dry Mouth | 0 (0.0) | 1 (16.7) | 1 (16.7) |
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Phase Il Clinical Trials: Efficacy and Dose-Ranging
Application Notes

Phase Il trials are designed to evaluate the preliminary efficacy of Flatoril in patients with the
target condition and to further assess its safety profile.[15][16][17] These studies help
determine the optimal dose range for subsequent Phase Ill trials.[8]

e Primary Objectives:

o To evaluate the efficacy of Flatoril in reducing symptoms of bloating and abdominal
discomfort compared to placebo.

o To establish a dose-response relationship for efficacy and safety.
o To further characterize the safety profile in a patient population.

o Study Population: Patients (typically a few hundred) diagnosed with a functional
gastrointestinal disorder, such as functional dyspepsia with prominent bloating.[15][18]

o Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging
design.[16] Multiple arms test different fixed doses of Flatoril against a placebo.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b1178567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688307/
https://www.creative-proteomics.com/pronalyse/resource-phase-ii-clinical-trial-overview-efficacy-safety-design-principles.html
https://memoinoncology.com/phase-ii-trials/
https://med.uc.edu/depart/psychiatry/research/clinical-research/crm/trial-phases-1-2-3-defined
https://www.benchchem.com/product/b1178567?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8688307/
https://pubmed.ncbi.nlm.nih.gov/34363901/
https://www.creative-proteomics.com/pronalyse/resource-phase-ii-clinical-trial-overview-efficacy-safety-design-principles.html
https://www.benchchem.com/product/b1178567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Patient Screening and Randomization Workflow
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Caption: Phase Il workflow for patient screening and randomization.

Experimental Protocols

1. Protocol: Patient Recruitment and Screening
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o Objective: To enroll a homogenous population of patients who meet the diagnostic criteria for

the target indication.

e Procedure:

o

Identify potential subjects from gastroenterology clinics.

Conduct a screening visit to confirm diagnosis (e.g., using Rome 1V criteria for functional
dyspepsia).

Review medical history and concomitant medications to assess eligibility.
Perform a physical examination and collect baseline laboratory samples.

Administer a baseline symptom questionnaire to ensure a minimum symptom severity

score.

Obtain written informed consent from eligible subjects before any study-specific
procedures.

2. Protocol: Efficacy Assessment

e Objective: To measure the change in gastrointestinal symptoms over the treatment period.

e Procedure:

Select a validated patient-reported outcome (PRO) instrument as the primary endpoint
(e.g., a daily symptom diary rating bloating, fullness, and discomfort on a 7-point Likert
scale).

Subjects complete the PRO instrument daily throughout the study period (e.g., 4-8 weeks).
Collect PRO data at baseline and at specified follow-up visits (e.g., Weeks 2, 4, 8).

The primary efficacy analysis will compare the change from baseline in the average
weekly symptom score between each Flatoril dose group and the placebo group.

Data Presentation
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Table 4: Baseline Disease Characteristics (Phase 1)

o Low Dose Mid Dose High Dose

Characteristic Placebo (N=50)
(N=50) (N=50) (N=50)

Duration of
Symptoms, yrs 51+23 49%+25 53+21 5.0£24
(Mean * SD)
Baseline Bloating
Score (0-6) 48+0.9 47+1.0 48+0.8 49+0.9

(Mean + SD)

| Baseline Abdominal Pain Score (0-6) (Mean +SD) |3.5+1.1|3.6+1.2|34+£1.1|3.5x1.0|

Table 5: Primary Efficacy Endpoint: Change from Baseline in Bloating Score at Week 4

Change
Baseline Week 4 from
Treatment ] p-value vs
N Score Score Baseline
Group Placebo
(Mean + SD) (Mean*SD) (LS Mean *
SE)
Placebo 50 4.8+0.9 39+1.2 -0.9 £ 0.15 --
Low Dose 50 47+1.0 35+1.3 -1.2+0.16 0.157
Mid Dose 50 4.8 +0.8 31+1.1 -1.7+0.15 0.002

| High Dose |50 | 4.9 £0.9|3.0+ 1.2 -1.9 + 0.16 | <0.001 |

Phase lll Clinical Trials: Confirmatory Efficacy and

Safety
Application Notes

Phase Il trials are large-scale, pivotal studies intended to provide definitive evidence of a
drug's efficacy and safety for regulatory approval.[19][20] These trials involve hundreds to
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thousands of patients and are typically conducted across multiple centers.[3][21]
e Primary Objectives:

o To confirm the therapeutic benefit of the selected dose(s) of Flatoril compared to placebo
or an active comparator in a large, diverse patient population.

o To establish a comprehensive long-term safety and tolerability profile.
o To gather data needed for the drug's labeling and package insert.[8]

» Study Population: A large and diverse group of patients with the target indication, reflecting
the general population that will use the drug.[19]

o Study Design: Randomized, double-blind, placebo-controlled (and/or active-comparator-
controlled), multi-center, parallel-group design.[20][22]

Caption: Structure of a pivotal Phase Il clinical trial for Flatoril.

Experimental Protocols

1. Protocol: Multi-Center Randomized Controlled Trial (RCT)

o Objective: To rigorously evaluate the efficacy and safety of Flatoril against a control in a
setting that mimics real-world clinical practice.

e Procedure:

o Establish and train multiple clinical sites (e.g., 50-100 centers globally).

o

Enroll a large, pre-specified number of eligible patients.

[e]

Randomize subjects in a 1:1 ratio to receive either the optimal dose of Flatoril
(determined in Phase II) or a matching placebo.

[e]

Conduct study visits at regular intervals (e.g., Baseline, Week 4, Week 8, Week 12) to
assess efficacy endpoints (using the same PROs as in Phase Il) and monitor for safety.
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o The primary endpoint is often a responder analysis (e.g., the proportion of patients
achieving a 230% improvement in their primary symptom score for at least 50% of the
treatment weeks).

o An independent Data and Safety Monitoring Board (DSMB) periodically reviews unblinded
data to ensure patient safety.[21]

2. Protocol: Long-Term Safety Follow-up
o Objective: To detect any rare or long-term adverse effects of Flatoril.[21]
e Procedure:

o After completing the primary treatment period (e.g., 12 weeks), all subjects are followed
for an additional period (e.g., 4 weeks) to monitor for any withdrawal effects or delayed-
onset AEs.

o A subset of patients may be enrolled in an open-label extension study where all
participants receive active Flatoril for a longer duration (e.g., 6-12 months) to gather
extended safety data.

o Adverse events of special interest (AESIs), such as extrapyramidal symptoms or events
related to prolactin increase, are proactively monitored and adjudicated.[4][14]

Data Presentation

Table 6: Primary Efficacy Endpoint - Responder Rate at Week 12 (Phase lll)

Flatoril Placebo Odds Ratio
p-value
(N=500) (N=500) (95% Cl)
Responders, n 1.88 (1.45,
225 (45.0%) 150 (30.0%) <0.0001
(%) 2.43)
Non-
Responders, n 275 (55.0%) 350 (70.0%)
(%)
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Responder defined as a patient with >30% improvement from baseline in bloating score for =6
of 12 weeks.

Table 7: Summary of Adverse Events of Special Interest (AESIs) (Phase III)

Preferred Term Flatoril (N=500) Placebo (N=500)
n (%) n (%)
Extrapyramidal Disorders[4] 4 (0.8%) 0 (0.0%)
Dystonia 2 (0.4%) 0 (0.0%)
Akathisia 2 (0.4%) 0 (0.0%)
Prolactin-Related Events[4] 6 (1.2%) 1 (0.2%)
Galactorrhea 3 (0.6%) 0 (0.0%)
Gynecomastia 1 (0.2%) 0 (0.0%)

| Menstrual Irregularity | 2 (0.4%) | 1 (0.2%) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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